

(R)-(-)-3-Quinuclidinol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-3-Quinuclidinol

Cat. No.: B023530

[Get Quote](#)

An In-depth Technical Guide to (R)-(-)-3-Quinuclidinol: Chemical Properties and Structure

(R)-(-)-3-Quinuclidinol is a pivotal chiral building block in the synthesis of a variety of pharmaceutical compounds. Its rigid bicyclic structure and specific stereochemistry make it a valuable synthon for creating targeted active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, structure, relevant experimental protocols, and its role in the signaling pathways of notable drugs derived from it.

Chemical Properties

(R)-(-)-3-Quinuclidinol is a white to off-white crystalline solid.[\[1\]](#)[\[2\]](#) Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ NO	[2][3]
Molecular Weight	127.18 g/mol	[1][2][4]
Melting Point	219 °C	[2]
Appearance	White to pale brown solid / White to off-white crystalline powder	[1][2]
Solubility	Slightly soluble in aqueous acid, chloroform, and methanol.	[2]
Purity	Commonly available in purities of ≥97%, 98%, and 99%.	[1][2]
Chemical Stability	Stable under normal temperatures and pressures.	
Incompatibilities	Strong oxidizing agents.	
Hazardous Decomposition	Nitrogen oxides, carbon monoxide, carbon dioxide.	

Chemical Structure

The structural identity of **(R)-(-)-3-Quinuclidinol** is defined by its bicyclic amine framework and the specific spatial orientation of the hydroxyl group.

Identifier	Value	Reference
IUPAC Name	(3R)-1-azabicyclo[2.2.2]octan-3-ol	[5] [6]
CAS Number	25333-42-0	[2]
Canonical SMILES	O[C@H]1CN2CCC1CC2	[6]
InChI	InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m0/s1	[6]
InChIKey	OYEJRVVBERZWPDFJXQXJEOSA-N	[5]

The molecule consists of a quinuclidine core, which is a 1-azabicyclo[2.2.2]octane system. The stereocenter is at the C-3 position, where the hydroxyl group is in the (R) configuration. This specific stereoisomer is crucial for the biological activity of the APIs synthesized from it, such as Solifenacin, Revatropate, and Talsaclidine.[\[7\]](#)

Experimental Protocols

Biocatalytic Synthesis of (R)-3-Quinuclidinol

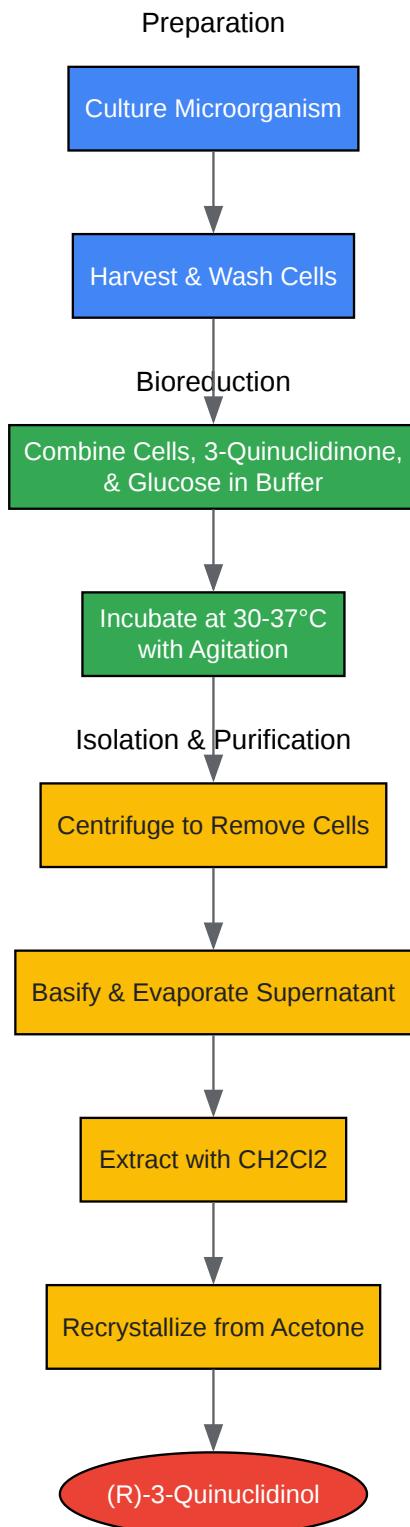
A highly efficient and stereoselective method for producing (R)-3-quinuclidinol is through the asymmetric reduction of its precursor, 3-quinuclidinone. Biocatalysis using microbial cells or isolated enzymes offers high enantiomeric excess (>99% ee).[\[8\]](#)[\[9\]](#)

Methodology:

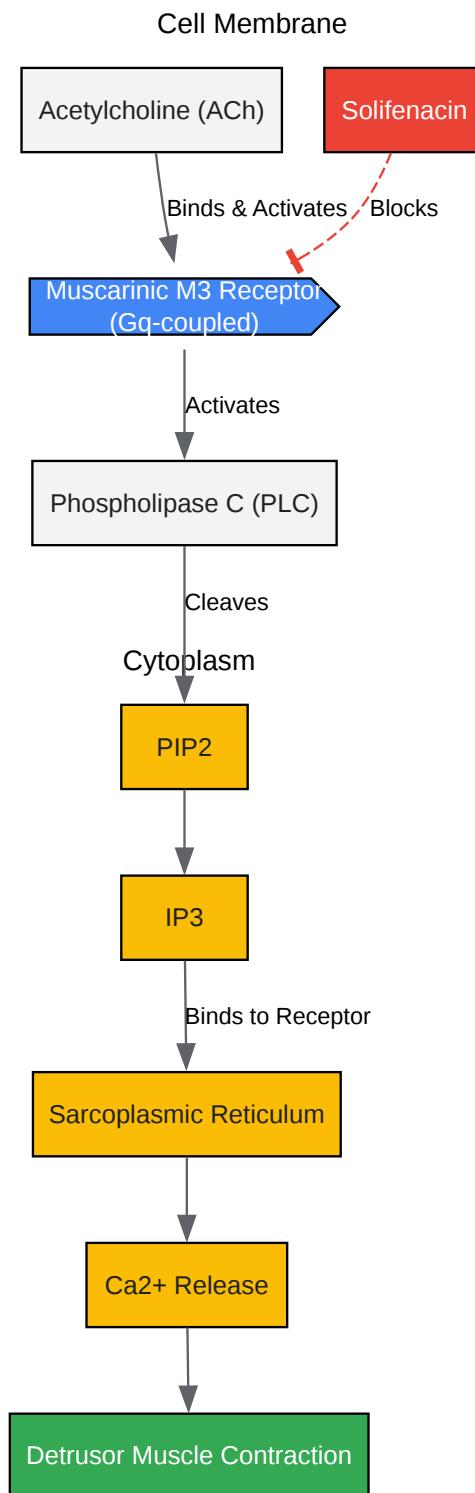
- **Culturing of Microorganism:** A suitable microorganism, such as *Rhodococcus erythropolis* or a recombinant *E. coli* expressing an NADH-dependent reductase, is cultured under optimal conditions.[\[8\]](#)[\[9\]](#)
- **Preparation of Resting Cells:** The microbial cells are harvested from the culture medium by centrifugation and washed to prepare a suspension of resting cells in a phosphate buffer (e.g., 100 mM, pH 8.0).[\[8\]](#)

- **Bioreduction Reaction:** 3-quinuclidinone hydrochloride is added to the resting cell suspension. A co-factor regeneration system, typically involving the addition of glucose or 2-propanol, is employed to ensure a continuous supply of the reducing equivalent (NADPH or NADH).[8][9]
- **Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with agitation for a period of 24-48 hours.[8]
- **Monitoring:** The progress of the reaction can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[10]
- **Product Isolation:** After the reaction is complete, the cells are removed by centrifugation. The supernatant is basified (e.g., with K_2CO_3 to pH 12) and then evaporated.[8]
- **Purification:** The crude product is extracted from the residue using an organic solvent like dichloromethane (CH_2Cl_2). The solvent is then evaporated, and the final product is purified by recrystallization from a solvent such as acetone to yield (R)-3-quinuclidinol as a white powder.[8]

Biocatalytic Synthesis Workflow



Solifenacin's Antagonism of M3 Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action and mechanism of action of veratrine on renin secretion from rat kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with the selective muscarinic agonist talsaclidine decreases cerebrospinal fluid levels of total amyloid beta-peptide in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Treatment with the selective muscarinic m1 agonist talsaclidine decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease. [sonar.ch]
- 8. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]
- 9. CN105510458A - Method for detecting R-3-quinuclidinol in solifenacin succinate - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [(R)-(-)-3-Quinuclidinol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b023530#r-3-quinuclidinol-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com